(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
Overview
Description
“(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a heterocyclic organic compound . It is also known by several synonyms such as “1-BOC-5-BROMO-1H-INDOLE-2-BORONIC ACID”, “1-BOC-5-BROMO-2-INDOLEBORONIC ACID”, “1-BOC-5-BROMOINDOLE-2-BORONIC ACID”, “1-(TERT-BUTOXYCARBONYL-5-BROMO-1H-INDOL-2-YL)BORONIC ACID”, “5-BROMO-N-(BOC)INDOLE-2-BORONIC ACID”, and "5-BROMO-N-(BUTOXYCARBONYL)INDOLE-2-BORONIC ACID" .
Molecular Structure Analysis
The molecular formula of this compound is C13H15BBrNO4 . Its structure includes a boronic acid group attached to an indole ring, which is further substituted with a bromine atom and a tert-butoxycarbonyl group . The InChI key is RBYTXZMVOGZESQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 339.98 g/mol . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is covalently bonded and has a complexity of 374 .Scientific Research Applications
Synthesis of Pyrrole Derivatives
The compound has been utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via mono Suzuki-Miyaura cross-coupling. This process involves the use of a boronic acid (indol-2-yl-boronic acid) for the controlled coupling reaction, leading to the formation of 2-indolyl-5-bromopyrrole derivatives, which can then be further coupled with various aryl- or heteroaryl-boronic acids (Beaumard, Dauban, & Dodd, 2010).
Stereoselective Organic Synthesis
The compound has been mentioned in the context of stereoselective organic synthesis. An example is the reaction of tert-butyl trans-lithiopropionate with specific boronic acid esters, where α-bromo boronic acid esters demonstrated better yields than chloro compounds (Matteson & Michnick, 1990).
Functionalized Polymer Development
The tert-butoxycarbonyl (Br-t-BOC) group, which is related to the compound , is involved in the synthesis of amino-functionalized (meth)acryl polymers. This includes the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and their radical polymerization to yield polymers with protected amino side groups (Ritter, Tabatabai, & Herrmann, 2016).
Synthesis of Macrocycles
The compound has been used in the preparation of a new family of quaterpyrroles, which are then utilized as building blocks for the synthesis of macrocycles. The process involves bromination and Suzuki coupling with 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (Anguera et al., 2015).
Tert-Butyl Ester Synthesis
A novel protocol has been developed to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, using palladium acetate and triphenylphosphine as a catalyst system. This protocol can handle a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Li et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYTXZMVOGZESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383344 | |
Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |
CAS RN |
475102-13-7 | |
Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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